1-(2-Naphthyl)-1-butanol
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Overview
Description
1-(2-Naphthyl)-1-butanol is an organic compound characterized by a naphthalene ring attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-naphthylmagnesium bromide reacts with butanal to form the desired product. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form 1-(2-Naphthyl)-1-butane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-(2-Naphthyl)-1-butanone.
Reduction: 1-(2-Naphthyl)-1-butane.
Substitution: 1-(2-Naphthyl)-1-chlorobutane or 1-(2-Naphthyl)-1-bromobutane.
Scientific Research Applications
1-(2-Naphthyl)-1-butanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-1-butanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
1-Naphthol: A naphthalene derivative with a hydroxyl group at the 1-position, used in dye production and as an antiseptic.
2-Naphthol: Similar to 1-naphthol but with the hydroxyl group at the 2-position, widely used in the synthesis of dyes and other organic compounds.
1-(2-Naphthyl)-1-ethanol: A shorter-chain analog of 1-(2-Naphthyl)-1-butanol, used in similar applications but with different physical properties.
Uniqueness: this compound is unique due to its longer butanol chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic or steric properties.
Properties
IUPAC Name |
1-naphthalen-2-ylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,14-15H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXGMTGAMQGTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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